Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 877132-28-0, molecular formula: C₉H₁₀N₄O₃) is a nitrogenous heterocyclic compound featuring a triazolopyrimidine core. This scaffold is recognized for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-8(15)6-3-10-9-11-7(5-14)12-13(9)4-6/h3-4,14H,2,5H2,1H3 |
InChI Key |
QPPVHHWWPGJJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)CO)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted triazolopyrimidines .
Scientific Research Applications
Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which contributes to its neuroprotective and anti-inflammatory effects . The compound interacts with molecular targets such as ATF4 and NF-kB proteins .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazolopyrimidine core allows diverse functionalization at positions 2, 5, 6, and 5. Below is a comparison of key analogues:
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